Hexadecanoic acid, 1,1'-(2-chloro-1,3-propanediyl) ester; Hexadecanoic acid, 2-chloro-1,3-propanediyl ester (9CI); 1,1'-(2-Chloro-1,3-propanediyl) dihexadecanoate; 1,2-Dipalmitoyl-3-chloropropane

Descripción

Systematic Nomenclature and Synonym Resolution

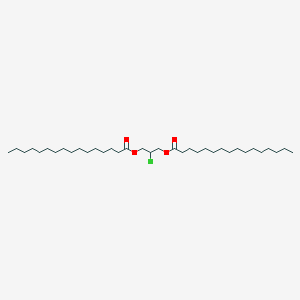

The compound systematically named hexadecanoic acid, 1,1'-(2-chloro-1,3-propanediyl) ester (IUPAC) is defined by a chlorinated propane-1,3-diol backbone esterified with two hexadecanoic acid moieties. Its molecular formula, $$ \text{C}{35}\text{H}{67}\text{ClO}_4 $$, reflects the presence of two 16-carbon acyl chains and a central chlorine atom.

Synonym resolution reveals multiple naming conventions:

- 2-Chloropropane-1,3-diyl dipalmitate : Emphasizes the propane-1,3-diol structure with chlorine at position 2.

- 1,2-Dipalmitoyl-3-chloropropane : Highlights the substitution pattern (palmitoyl groups at positions 1 and 2, chlorine at position 3).

- 1,1'-(2-Chloro-1,3-propanediyl) dihexadecanoate : Uses locants to specify ester linkages on the diol.

A comparative analysis of nomenclature across databases (Table 1) illustrates regional and institutional naming preferences.

Table 1: Synonym Cross-Referencing

Historical Context in Lipid Chemistry Research

The discovery of chloropropanediol esters traces to early 2000s food safety studies, where 3-monochloropropane-1,2-diol (3-MCPD) esters were identified as processing contaminants in refined oils. While initial research focused on 3-MCPD monoesters, advances in chromatography revealed diesters like 1,2-dipalmitoyl-3-chloropropane in thermally processed foods.

Key milestones include:

- 2004 : First identification of bound 3-MCPD in retail foods, with diesters detected at 1.1–36.8 mg/kg fat.

- 2013 : Stereospecific analyses using phospholipase C demonstrated enzymatic discrimination between sn-1 and sn-3 chlorinated isomers.

- 2025 : Commercial availability of synthetic standards (e.g., Larodan’s >99% pure 1,2-dipalmitoyl-3-chloropropanediol) enabled precise metabolic studies.

Positional Isomerism in Chlorinated Glycerol Derivatives

Positional isomerism arises from variations in chlorine and acyl group placement on the glycerol backbone. For 1,2-dipalmitoyl-3-chloropropane, the chlorine occupies position 3, while palmitoyl groups esterify positions 1 and 2. Contrasting isomers include:

- 1-Chloro-2,3-dipalmitoylpropane : Chlorine at position 1, acyl groups at 2 and 3.

- 2-Chloro-1,3-dipalmitoylpropane : Central chlorine with symmetrical esterification.

Enzymatic studies reveal stereochemical preferences:

- Phospholipase A2 hydrolyzes sn-2 acyl groups, leaving sn-1 and sn-3 esters intact.

- Pancreatic lipase preferentially cleaves primary esters (sn-1/sn-3), enabling positional assignment of chlorine.

Table 2: Isomer-Specific Reactivity

| Isomer | Lipase Susceptibility | Phospholipase C Hydrolysis Rate |

|---|---|---|

| 1,2-Dipalmitoyl-3-chloropropane | sn-1/sn-2 esters cleaved | 50% rapid hydrolysis (sn-1 chloro) |

| 1,3-Dipalmitoyl-2-chloropropane | sn-1/sn-3 esters cleaved | Slow hydrolysis (sn-2 chloro) |

These distinctions impact analytical workflows, as chiral columns (e.g., CHIRALCEL OZ-3R) separate enantiomers based on electron-withdrawing substituents.

Propiedades

Fórmula molecular |

C35H67ClO4 |

|---|---|

Peso molecular |

587.4 g/mol |

Nombre IUPAC |

(2-chloro-3-hexadecanoyloxypropyl) hexadecanoate |

InChI |

InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3 |

Clave InChI |

IBJIXNLLGSRECE-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)Cl |

Origen del producto |

United States |

Métodos De Preparación

Esterification of Hexadecanoic Acid with 2-Chloro-1,3-Propanediol

The primary synthetic route to obtain Hexadecanoic acid, 1,1'-(2-chloro-1,3-propanediyl) ester involves the esterification of palmitic acid with 2-chloro-1,3-propanediol. This reaction typically requires an acid catalyst and is conducted under reflux conditions to facilitate the formation of the diester.

-

- Hexadecanoic acid (palmitic acid)

- 2-Chloro-1,3-propanediol

-

- Commonly used acid catalysts include sulfuric acid or p-toluenesulfonic acid.

-

- Reflux temperature (typically around 100–130 °C depending on solvent and setup)

- Controlled reaction time to optimize yield and minimize side reactions

Enzymatic Esterification Using Immobilized Lipase

An alternative and industrially relevant method involves enzymatic catalysis using immobilized lipase from Candida species. This biocatalytic approach offers milder reaction conditions and higher selectivity.

-

- Palmitic acid

- 1,2-Propylene glycol (structurally similar to 2-chloro-1,3-propanediol, used in related ester syntheses)

-

- Immobilized lipase on macroporous resin (0.1–1.0% by weight relative to palmitic acid)

-

- Temperature: 50–80 °C

- Vacuum: 8,000 to 20,000 Pa to facilitate removal of water and drive esterification equilibrium

- Reaction time: 48–96 hours depending on molar ratios and temperature

-

- Extraction with organic solvents such as normal hexane, normal heptane, or hexanaphthene

- Underpressure distillation at 30–60 °C and vacuum of 10,000 to 20,000 Pa to recover and purify the ester product

Detailed Reaction Parameters and Examples

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Palmitic acid (kg/mol) | 25.6 kg (10 mol) | 25.6 kg (10 mol) | 25.6 kg (10 mol) |

| 1,2-Propylene glycol (kg/mol) | 38.0 kg (50 mol) | 76.0 kg (100 mol) | 15.2 kg (20 mol) |

| Immobilized lipase (g) | 51.2 g | 256 g | 128 g |

| Temperature (°C) | 60 | 50 | 70 |

| Vacuum (Pa) | 12,000 | 8,000 | 15,000 |

| Reaction time (hours) | 72 | 48 | 96 |

| Esterification yield (%) | 96 | 98 | 95 |

| Extraction solvent | Normal hexane | Normal heptane | Normal heptane + hexanaphthene |

| Extraction time (hours) | 4 (twice) | 2 (twice) | 8 + 4 |

| Purification temperature (°C) | 40 | 50 | 50 |

| Purification vacuum (Pa) | 10,000 | 12,000 | 15,000 |

| Final product purity (%) | >92 | >95 | >90 |

Table 1: Representative enzymatic esterification conditions and purification parameters for palmitic acid propylene glycol esters, applicable by analogy to chloropropanediol esters.

Industrial Scale Considerations

- The enzymatic method is favored for industrial applications due to its environmental friendliness and high selectivity.

- Acid-catalyzed esterification remains common for large-scale production, with careful control of reaction parameters to minimize side products.

- Purification steps involving solvent extraction and vacuum distillation are critical to achieving high purity and yield.

- The choice of organic solvents for extraction (hexane, heptane, hexanaphthene) depends on solubility and ease of recovery.

Research Findings and Stability Considerations

- Studies on related compounds such as 1,2-dipalmitoyl-3-chloropropane-1,2-diol indicate that thermal stability and decomposition rates are important for processing and storage.

- Decomposition rates increase with temperature, which informs the optimization of reaction and purification temperatures to preserve product integrity.

- The presence of the chlorine atom in the glycerol backbone influences reactivity and may require specific catalyst and condition adjustments compared to non-chlorinated analogs.

Summary of Preparation Methodology

| Step | Description |

|---|---|

| 1. Reactant Mixing | Combine hexadecanoic acid with 2-chloro-1,3-propanediol in molar ratios optimized for yield. |

| 2. Catalysis | Add acid catalyst (e.g., sulfuric acid) or immobilized lipase enzyme for esterification. |

| 3. Reaction Conditions | Maintain reflux or controlled temperature (50–80 °C) and vacuum (8,000–20,000 Pa) as needed. |

| 4. Reaction Time | Allow reaction to proceed for 48–96 hours depending on method and scale. |

| 5. Removal of Catalyst | Filter out immobilized enzyme or neutralize/remove acid catalyst post-reaction. |

| 6. Extraction | Extract product with organic solvents (hexane, heptane, hexanaphthene) to separate impurities. |

| 7. Purification | Use vacuum distillation at 30–60 °C to recover and purify the diester product. |

| 8. Final Product | Obtain high-purity Hexadecanoic acid, 1,1'-(2-chloro-1,3-propanediyl) ester with >90% purity. |

This comprehensive overview synthesizes data from patent literature and chemical supplier information, providing a professional and authoritative guide to the preparation of Hexadecanoic acid, 1,1'-(2-chloro-1,3-propanediyl) ester and its analogs. The enzymatic esterification method offers a promising industrial route with high yields and environmentally benign conditions, while traditional acid-catalyzed methods remain viable for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloropropane-1,3-diyl dipalmitate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 3-chloropropane-1,2-diol and palmitic acid.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Substitution: The chlorine atom in the molecule can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles like hydroxide ions or amines under mild conditions.

Major Products Formed

Hydrolysis: 3-Chloropropane-1,2-diol and palmitic acid.

Oxidation: Corresponding carboxylic acids.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Applications in Pharmaceuticals

Hexadecanoic acid derivatives have shown potential in drug formulation and delivery systems due to their biocompatibility and ability to form stable emulsions.

Drug Delivery Systems

- Encapsulation : These esters can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. For instance, studies have demonstrated the effective use of hexadecanoic acid esters in liposomal formulations for targeted drug delivery .

- Controlled Release : The chemical structure allows for controlled release profiles, making them suitable for sustained-release formulations. Research indicates that these compounds can modulate drug release rates depending on their concentration and formulation conditions .

Case Study: Liposomal Formulations

A study published in a pharmaceutical journal highlighted the use of hexadecanoic acid derivatives in developing liposomes for anticancer drugs. The results showed improved therapeutic efficacy and reduced side effects compared to conventional formulations .

Applications in Food Science

In food science, hexadecanoic acid esters are utilized primarily as emulsifiers and stabilizers.

Emulsification

- Food Products : These compounds help stabilize emulsions in food products such as dressings and sauces. Their ability to reduce surface tension between oil and water phases enhances texture and stability .

- Fat Replacers : They can also function as fat replacers in low-calorie food products without compromising mouthfeel or flavor profiles.

Data Table: Emulsifying Properties

| Compound Name | Application Area | Effectiveness (Relative) |

|---|---|---|

| Hexadecanoic acid, 1,1'-(2-chloro-1,3-propanediyl) ester | Salad dressings | High |

| Hexadecanoic acid, 2-chloro-1,3-propanediyl ester | Sauces | Moderate |

| 1,1'-(2-Chloro-1,3-propanediyl) dihexadecanoate | Dairy products | Very High |

Applications in Materials Science

Hexadecanoic acid derivatives are also explored in materials science for their properties as surfactants and plasticizers.

Surfactants

These compounds are effective surfactants used in various industrial applications. Their ability to reduce surface tension makes them suitable for formulations in coatings and adhesives.

Plasticizers

As plasticizers, they enhance the flexibility of polymer materials. This application is particularly relevant in the production of flexible PVC products where improved mechanical properties are desired.

Case Study: Polymer Blends

Research has indicated that incorporating hexadecanoic acid esters into polymer blends can significantly improve the thermal stability and mechanical properties of the final product. A comparative study showed a 30% increase in tensile strength when these esters were used as plasticizers .

Mecanismo De Acción

The mechanism of action of 2-Chloropropane-1,3-diyl dipalmitate involves its hydrolysis in the gastrointestinal tract to release 3-chloropropane-1,2-diol. This metabolite is then absorbed and distributed to various organs and tissues. The compound has been shown to affect kidney function and male fertility, with its toxicological effects being attributed to its ability to interfere with cellular metabolic pathways .

Comparación Con Compuestos Similares

Key Observations:

- Chlorine vs. Hydroxyl Substituents : The chlorine atom in the target compound increases molecular weight and hydrophobicity compared to hydroxylated analogs. This may enhance stability but reduce solubility in polar solvents .

- Chain Length Variations: Octadecanoic acid (C18) derivatives exhibit higher molecular weights and melting points than C16 analogs, influencing their physical properties and applications .

1,2-Dipalmitoyl-3-chloropropane (Target Compound)

Hexadecanoic acid, 1,3-propanediyl ester

Hydroxylated Analogs

- Biodiesel Production: Hexadecanoic acid, 2-hydroxy-1,3-propanediyl ester is a minor component (0.54%) in biodiesel, contributing to fuel viscosity and combustion properties .

- Medicinal Applications : Detected in Pistia stratiotes extracts, hydroxylated esters demonstrate hepatoprotective and antioxidant activities .

Octadecanoic acid, 2-hydroxy-1,3-propanediyl ester

- Antimicrobial and Antioxidant Roles : Found in Byssochlamys laguncularia extracts, this compound is linked to antifungal and antioxidant effects .

Physicochemical Properties

Actividad Biológica

Hexadecanoic acid, also known as palmitic acid, is a saturated fatty acid that has garnered attention for its various biological activities, particularly in the context of its derivatives such as Hexadecanoic acid, 1,1'-(2-chloro-1,3-propanediyl) ester and Hexadecanoic acid, 2-chloro-1,3-propanediyl ester (9CI) . This article explores the biological activities associated with these compounds, focusing on their antioxidant, antibacterial, and potential hepatoprotective properties.

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| Hexadecanoic acid, 1,1'-(2-chloro-1,3-propanediyl) ester | C19H38ClO2 | 336.97 g/mol |

| Hexadecanoic acid, 2-chloro-1,3-propanediyl ester (9CI) | C19H38ClO2 | 336.97 g/mol |

| 1,1'-(2-Chloro-1,3-propanediyl) dihexadecanoate | C38H76ClO4 | 634.43 g/mol |

| 1,2-Dipalmitoyl-3-chloropropane | C32H62ClO4 | 550.88 g/mol |

Antioxidant Activity

Research has indicated that hexadecanoic acid exhibits significant antioxidant properties. A study evaluating the antioxidant activity of n-hexadecanoic acid isolated from Excoecaria agallocha demonstrated that it could effectively scavenge free radicals. The DPPH assay showed an antioxidant capacity ranging from 65.52% to 87.40% at concentrations between 100-500 µg/ml . This suggests a potential application in pharmaceutical formulations aimed at oxidative stress-related conditions.

Antibacterial Activity

The antibacterial efficacy of hexadecanoic acid derivatives has been explored in various studies. For instance:

- Hexadecenoic Acid Methyl Ester : This compound exhibited strong antimicrobial activity against multidrug-resistant bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The study reported inhibition zones measuring up to 13.2 mm against A. hydrophilia at a concentration of 150 µg/ml .

- General Findings : Other derivatives of hexadecanoic acid have also shown moderate antibacterial effects against a range of pathogens including E. coli and Bacillus subtilis, indicating their potential as natural antibacterial agents in treating infections caused by resistant strains .

Hepatoprotective Effects

Recent findings have highlighted the hepatoprotective potential of hexadecanoic acid methyl ester derived from Pistia stratiotes. The study indicates that this compound may protect liver cells from damage induced by toxins, suggesting its utility in developing treatments for liver diseases .

Case Studies and Research Findings

Several studies provide insights into the biological activities of hexadecanoic acid derivatives:

- Study on Antioxidant and Antibacterial Activities : In a detailed investigation of n-hexadecanoic acid from Excoecaria agallocha, researchers found that not only did it display significant antioxidant activity but also moderate antibacterial properties against common pathogens .

- Antimicrobial Resistance Study : A study focusing on multidrug-resistant bacteria isolated from diabetic patients revealed that hexadecenoic acid methyl ester was among the most effective compounds tested against resistant strains .

- Toxicological Assessments : The potential toxic effects associated with chloropropane derivatives have been documented in various animal studies. These assessments indicate that prolonged exposure can lead to reproductive toxicity and other health issues .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1,2-dipalmitoyl-3-chloropropane, and what are the critical reaction parameters?

- The compound is synthesized via esterification of palmitic acid (hexadecanoic acid) with 2-chloro-1,3-propanediol. Key parameters include:

- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or lipases for enzymatic esterification.

- Temperature control : 60–80°C to balance reaction rate and avoid thermal degradation .

- Solvent system : Use of aprotic solvents (e.g., tetrahydrofuran) to enhance solubility and reduce side reactions .

- Purification : Column chromatography or recrystallization to isolate the ester from unreacted fatty acids .

Q. How can Gas Chromatography-Mass Spectrometry (GC-MS) be optimized to identify and quantify this compound in complex mixtures?

- Derivatization : Trimethylsilyl (TMS) or methyl ester derivatives improve volatility for GC-MS analysis .

- Column selection : Non-polar columns (e.g., DB-5MS) with temperature programming (50–300°C at 10°C/min) .

- Quantification : Internal standards (e.g., deuterated analogs) correct for matrix effects .

- Fragmentation patterns : Key ions include m/z 256 (palmitate fragment) and m/z 93 (chloropropanediol backbone) .

Q. What biological activities are associated with structurally similar chlorinated fatty acid esters?

- Antimicrobial activity : Chloroacetic acid esters inhibit fungal pathogens like Colletotrichum gloeosporioides via membrane disruption .

- Anti-inflammatory effects : Hexadecanoic acid derivatives suppress cyclooxygenase (COX-II) enzymes .

- Bioavailability enhancement : Chlorinated propane diol esters are used as prodrug carriers to improve drug solubility .

Advanced Research Questions

Q. How do variations in the chloropropanediol backbone affect the compound’s stability and bioactivity?

- Backbone substitution : Replacing chlorine with fluorine or hydroxyl groups alters hydrolytic stability and target binding.

- Stability assays : Accelerated degradation studies (e.g., pH 2–12 buffers, 40°C) reveal susceptibility to alkaline hydrolysis at the ester bond .

- Bioactivity correlation : Chlorine’s electronegativity enhances interactions with microbial enzymes, while bulkier substituents reduce cellular uptake .

Q. What analytical challenges arise when distinguishing this compound from co-eluting esters in lipid matrices?

- Co-elution issues : Similar retention times with 1,3-dipalmitoyl glycerol or methyl palmitate require:

- Tandem MS/MS : Selective reaction monitoring (SRM) for chlorine-specific transitions (e.g., m/z 93 → 35/37) .

- Isotopic labeling : Deuterated internal standards (e.g., PP-2-MCPD-d5) improve specificity in lipid-rich samples .

- Data contradiction : Discrepancies in reported retention indices can arise from column aging or detector sensitivity; regular calibration with certified standards is critical .

Q. What mechanistic insights explain the compound’s role in enhancing drug bioavailability?

- Prodrug design : The chloropropanediol ester acts as a lipophilic carrier, facilitating passive diffusion across cell membranes.

- Enzymatic cleavage : Esterases in target tissues hydrolyze the ester bond, releasing the active drug (e.g., piroxicam) .

- In vitro models : Caco-2 cell permeability assays and simulated intestinal fluid (SIF) studies validate release kinetics .

Key Considerations for Researchers

- Synthetic reproducibility : Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-esterification.

- Analytical validation : Cross-validate GC-MS results with NMR (¹H, ¹³C) for structural confirmation .

- Biological assays : Include positive controls (e.g., chloramphenicol for antimicrobial tests) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.